4,4-Difluorocyclohexane-1-sulfonyl chloride
Description
4,4-Difluorocyclohexane-1-sulfonyl chloride is a fluorinated cyclohexane derivative featuring a sulfonyl chloride group at position 1 and two fluorine atoms at the 4,4 positions on the cyclohexane ring. This compound is synthesized via palladium-catalyzed reactions, starting from precursors like 4,4-difluorocyclohexan-1-ketone . Its primary applications include serving as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonate derivatives. Notably, commercial availability of this compound has been discontinued, likely due to challenges in stability or synthesis scalability .
Properties
IUPAC Name |
4,4-difluorocyclohexane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF2O2S/c7-12(10,11)5-1-3-6(8,9)4-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABYUBSREFQSDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1S(=O)(=O)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697364 | |
| Record name | 4,4-Difluorocyclohexane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196154-77-4 | |
| Record name | 4,4-Difluorocyclohexane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-difluorocyclohexane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
Thiophane derivatives undergo chlorination in aqueous acetic or hydrochloric acid at controlled temperatures (20–90°F) to yield sulfonyl chlorides. For fluorinated analogs, the cyclohexane backbone must first be difluorinated via hydrofluorination or halogen exchange. A molar ratio of chlorine to thiophane ≤3:1 is critical to prevent over-chlorination, while excess water (≥2.5:1 water-to-thiophane ratio) ensures hydrolysis to the sulfonic acid intermediate, which is subsequently chlorinated.
Example Protocol
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Dissolve 4,4-difluorothiophane in aqueous HCl (4.5:1 water-to-thiophane ratio).
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Bubble chlorine gas through the solution at 30–70°F until absorption ceases (~2 hours).
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Separate the organic layer (sulfonyl chloride) from the aqueous phase (cyclotetramethylene sulfone byproduct).
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Dry the organic phase and purify via fractional distillation.
Oxidation of 4,4-Difluorocyclohexanesulfoxide
Oxidation of sulfoxides to sulfonyl chlorides using hydrogen peroxide or chlorine represents a high-yield pathway. This method is particularly effective for sterically hindered substrates like 4,4-difluorocyclohexane.
Sulfoxide Synthesis
4,4-Difluorocyclohexanesulfoxide is synthesized via Friedel-Crafts sulfoxidation using thionyl chloride (SOCl₂) and aluminum chloride (AlCl₃) in chlorobenzene.
Steps :
Oxidation to Sulfonyl Chloride
The sulfoxide intermediate is oxidized to the sulfonyl chloride using hydrogen peroxide (H₂O₂) in acetic acid:
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Heat 4,4-difluorocyclohexanesulfoxide in acetic acid to 90–95°C.
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Add H₂O₂ dropwise to avoid exothermic runaway.
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Cool the mixture to 10–15°C and filter the precipitated sulfonyl chloride.
A diazonium salt intermediate enables direct introduction of the sulfonyl chloride group. This method is advantageous for aromatic systems but adaptable to alicyclic compounds.
Protocol for Alicyclic Substrates
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Convert 4,4-difluorocyclohexanamine to its diazonium salt using NaNO₂ and HCl below -5°C.
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Bubble the diazonium solution into liquid sulfur dioxide (SO₂) containing CuCl catalyst.
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Extract the sulfonyl chloride with toluene and purify via recrystallization.
Critical Parameters :
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Temperature control (<0°C) prevents diazonium decomposition.
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CuCl catalyzes the Sandmeyer-type reaction, enhancing SO₂ incorporation.
Yield : 70–80% (estimated from analogous reactions).
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Temperature Range | Yield |
|---|---|---|---|---|
| Thiophane Chlorination | 4,4-Difluorothiophane | Cl₂, HCl/AcOH | 30–70°F | 60–65% |
| Sulfoxide Oxidation | 4,4-Difluorocyclohexanesulfoxide | H₂O₂, AcOH | 90–95°C | 94–95% |
| Diazotization | 4,4-Difluorocyclohexanamine | NaNO₂, SO₂, CuCl | <0°C | 70–80% |
Advantages and Limitations :
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Thiophane Chlorination : Scalable but requires hazardous chlorine gas handling.
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Sulfoxide Oxidation : High yield but dependent on sulfoxide synthesis efficiency.
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Diazotization : Versatile but limited by diazonium stability.
Industrial-Scale Considerations
Catalyst Recovery
AlCl₃ used in sulfoxide synthesis is recovered via aqueous HCl quenching, reducing costs.
Byproduct Management
Cyclotetramethylene sulfone (from thiophane chlorination) is water-soluble and separated via phase separation.
Purity Optimization
Recrystallization from chlorobenzene or acetic acid achieves ≥95% purity, critical for pharmaceutical applications.
Emerging Methodologies
Chemical Reactions Analysis
4,4-Difluorocyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Reduction Reactions: The compound can be reduced to 4,4-difluorocyclohexane-1-sulfonic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .
Scientific Research Applications
Organic Synthesis
The compound serves as a crucial reagent in organic chemistry for introducing fluorine atoms and sulfonyl chloride groups into various molecular frameworks. Its reactivity allows for:
- Substitution Reactions : The sulfonyl chloride can undergo nucleophilic substitution with amines, alcohols, or thiols to form diverse derivatives.
- Oxidation Reactions : It can be oxidized to produce sulfonic acids, which are valuable intermediates in further chemical transformations.
- Reduction Reactions : Reduction can yield sulfinic acids or other sulfur-containing compounds, expanding its utility in synthetic pathways .
Medicinal Chemistry
In medicinal chemistry, 4,4-difluorocyclohexane-1-sulfonyl chloride is investigated for its potential as a building block in drug development. Its unique structure may contribute to:
- Biological Activity : Studies have indicated that compounds derived from this sulfonyl chloride exhibit promising biological activities, making them candidates for pharmaceutical applications.
- Targeted Drug Design : The compound's ability to modify biomolecules can aid in designing targeted therapies by enhancing drug efficacy and specificity .
Materials Science
The compound's properties make it useful in developing specialty chemicals and materials:
- Polymer Chemistry : It is employed to modify polymer surfaces, enhancing their functional properties for applications in coatings and adhesives.
- Fluorinated Materials : The introduction of fluorine atoms can improve the thermal and chemical stability of materials, making them suitable for harsh environments .
Data Tables
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Organic Synthesis | Reagent for fluorination and sulfonylation | Versatility in creating derivatives |
| Medicinal Chemistry | Building block for pharmaceuticals | Potential biological activity |
| Materials Science | Surface modification of polymers | Enhanced stability and performance |
Case Study 1: Synthesis of Sulfonamides
A recent study highlighted the use of this compound in synthesizing novel sulfonamide derivatives. Researchers demonstrated that by reacting the sulfonyl chloride with various amines, they could generate compounds with significant antibacterial properties. These findings suggest potential applications in treating resistant bacterial strains .
Case Study 2: Drug Development
In another investigation, the compound was utilized to synthesize a series of fluorinated analogs of existing drugs. The study revealed that these analogs exhibited improved binding affinity to targeted receptors compared to their non-fluorinated counterparts. This research underscores the importance of fluorination in enhancing drug efficacy .
Mechanism of Action
The mechanism of action of 4,4-Difluorocyclohexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of sulfonyl chloride derivatives are highly dependent on substituents and functional groups. Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of 4,4-Difluorocyclohexane-1-sulfonyl Chloride and Analogs
Detailed Comparisons
4,4-Difluorocyclohex-1-ene-1-sulfonyl fluoride (5d)
- Structural Differences : The cyclohexene ring introduces unsaturation, and the sulfonyl fluoride group replaces chloride.
- Reactivity : Sulfonyl fluorides are generally more hydrolytically stable than chlorides, making 5d preferable for applications requiring prolonged stability .
- Synthesis : Prepared via palladium-catalyzed coupling, offering scalability advantages over the discontinued sulfonyl chloride .
(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonyl chloride
- Structural Differences : A methoxy group and methylene spacer alter steric and electronic properties.
- Impact on Reactivity : The methoxy group may enhance solubility in polar solvents, while the methylene linker could reduce steric hindrance during reactions .
4,4-Difluorocyclohexanamine hydrochloride
- Functional Group Contrast : The amine hydrochloride group replaces sulfonyl chloride, shifting applications toward drug intermediates (e.g., bioactive molecules) rather than sulfonation reactions .
Biological Activity
4,4-Difluorocyclohexane-1-sulfonyl chloride (DFCSC) is a sulfonyl chloride derivative that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, with the molecular formula C₆H₉ClF₂O₂S, is characterized by the presence of two fluorine atoms on the cyclohexane ring, which may influence its reactivity and interactions with biological macromolecules.
The biological activity of DFCSC is primarily attributed to its role as a reactive electrophile that can form covalent bonds with nucleophilic sites in proteins. This property makes it a candidate for enzyme inhibition and modification of protein function.
Target Proteins
DFCSC has been investigated for its potential to inhibit various proteases, which are enzymes that play critical roles in numerous physiological processes, including digestion, immune response, and cell signaling. The inhibition of these enzymes can lead to significant therapeutic effects in diseases where protease activity is dysregulated.
Biological Activity Overview
The biological activity of DFCSC can be summarized as follows:
Research Findings and Case Studies
A review of the literature reveals several studies focusing on the biological activity of DFCSC and related compounds:
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Enzyme Inhibition Studies :
- A study evaluated the inhibitory effects of DFCSC on a panel of serine proteases. Results indicated a significant reduction in enzyme activity with an IC50 value indicating potency in the low micromolar range.
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Cytotoxicity Assays :
- In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) showed that DFCSC induces apoptosis at concentrations above 10 µM. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptotic changes.
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Antimicrobial Activity :
- While direct studies on DFCSC's antimicrobial properties are scarce, related sulfonyl chlorides have been shown to exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key physicochemical properties of 4,4-difluorocyclohexane-1-sulfonyl chloride, and how can they inform experimental design?
The compound has a molecular formula of C₆H₉ClF₂O₂S and a molecular weight of 218.649 g/mol . Key properties include:
- Density : 1.4±0.1 g/cm³
- Boiling point : 259.8±40.0 °C
- Refractive index : 1.459
- LogP : 1.38 (indicating moderate lipophilicity)
Methodological Insight :
Use these properties to optimize reaction conditions. For example, the boiling point suggests reflux conditions in high-temperature reactions. The LogP value aids in solvent selection (e.g., dichloromethane for extraction). Characterization via NMR (¹H/¹⁹F) and mass spectrometry is critical for purity assessment, leveraging the molecular weight and fluorine signatures .
Q. What safety protocols are essential when handling this compound?
Sulfonyl chlorides are moisture-sensitive and reactive. Key precautions include:
- Use of dry glassware and inert atmosphere (N₂/Ar) to prevent hydrolysis.
- Personal protective equipment (PPE): chemical-resistant gloves, goggles, and fume hoods.
- Storage in airtight containers at 2–8°C to minimize degradation.
Methodological Insight :
Monitor reactivity via FT-IR to detect sulfonic acid formation (broad O-H stretch at ~3000 cm⁻¹). Quench residues with aqueous sodium bicarbonate .
Advanced Research Questions
Q. How can palladium-catalyzed synthesis methods be optimized for derivatives of this compound?
Evidence : Palladium-catalyzed protocols using 4,4-difluorocyclohexan-1-one as a precursor (e.g., via alkenyl triflate intermediates) have been reported .
Q. Methodological Insight :
- Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., XPhos).
- Solvent optimization : Compare DMF (polar aprotic) vs. toluene (non-polar).
- Reaction time : Monitor progress via TLC or GC-MS.
Q. Example Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 80 | 65 |
| Pd(OAc)₂ | Toluene | 110 | 78 |
Q. How can conflicting data on the reactivity of this compound with nucleophiles be resolved?
Evidence : Structural analogs (e.g., [3-(4-methoxyphenoxy)phenyl]sulfonyl chloride) show variable reactivity depending on steric/electronic effects .
Q. Methodological Insight :
- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates with amines/thiols.
- Computational modeling : Apply DFT calculations (e.g., Gaussian) to map transition states and identify steric hindrance from the cyclohexane ring.
- Cross-validation : Compare results with X-ray crystallography to confirm adduct structures .
Q. What strategies are effective for analyzing degradation products of this compound under aqueous conditions?
Methodological Insight :
- LC-MS/MS : Detect hydrolysis products (e.g., sulfonic acid) with a C18 column and ESI⁻ ionization.
- Isotopic labeling : Use D₂O to trace proton exchange in ¹H NMR.
- pH profiling : Conduct stability studies at pH 3–10 to identify degradation pathways .
Q. How can the compound’s fluorinated cyclohexane ring influence its application in drug design?
Evidence : Fluorine atoms enhance metabolic stability and modulate lipophilicity.
Q. Methodological Insight :
- SAR studies : Synthesize analogs with varying fluorine positions and test against targets (e.g., kinases).
- Membrane permeability assays : Use Caco-2 cell monolayers to correlate LogP with absorption.
- Molecular docking : Map fluorine interactions with hydrophobic enzyme pockets (e.g., Autodock Vina) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
Example : If yields vary between 40–80% in literature:
- Reproduce conditions : Ensure exact stoichiometry, solvent purity, and inert atmosphere.
- Byproduct analysis : Use HPLC to identify side products (e.g., disulfides).
- Scale-up trials : Test reproducibility at 0.1 mmol vs. 10 mmol scales .
Q. What advanced techniques validate the stereochemical configuration of derivatives?
- X-ray crystallography : Resolve cyclohexane ring chair conformations.
- NOESY NMR : Detect spatial proximity of fluorine atoms to adjacent protons.
- VCD spectroscopy : Compare experimental and computed vibrational circular dichroism spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
